
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol
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Overview
Description
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including (5-Isoquinolin-5-yl-2-methoxyphenyl)methanol, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, leading to isoquinolines by cyclization under acidic conditions . Another method is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and efficiency. For example, nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water has been reported as an efficient method for producing substituted isoquinolines .
Chemical Reactions Analysis
Types of Reactions
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: This reaction can reduce the isoquinoline ring to tetrahydroisoquinoline.
Substitution: This reaction can involve the replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isoquinolin-5-yl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some isoquinoline derivatives act as inhibitors of enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(3-Fluorophenyl)isoxazol-5-yl)methanol
Uniqueness
(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol is unique due to its specific structure, which combines an isoquinoline ring with a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
(5-isoquinolin-5-yl-2-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-17-6-5-12(9-14(17)11-19)15-4-2-3-13-10-18-8-7-16(13)15/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBNALVSZWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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